A Technical Guide to 5-(Thiazolidin-3-yl)nicotinaldehyde: Elucidating its Exact Mass and Molecular Weight for Advanced Research
For Immediate Release This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the fundamental chemical properties of 5...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the fundamental chemical properties of 5-(Thiazolidin-3-yl)nicotinaldehyde. As a novel or less-documented compound, a thorough understanding of its exact mass and molecular weight is paramount for its identification, synthesis, and application in experimental and developmental pipelines.
Introduction to 5-(Thiazolidin-3-yl)nicotinaldehyde
5-(Thiazolidin-3-yl)nicotinaldehyde is a heterocyclic organic compound that integrates a pyridine-3-carbaldehyde (nicotinaldehyde) moiety with a thiazolidine ring. The thiazolidine group, a saturated five-membered ring containing both sulfur and nitrogen atoms, is a well-established pharmacophore found in a variety of bioactive molecules. Its linkage to the nicotinaldehyde framework at the 5-position of the pyridine ring suggests potential for novel chemical reactivity and biological activity, making it a compound of interest for further investigation.
Given its apparent novelty, precise characterization is the foundational step for any substantive research. This guide will focus on two critical parameters: molecular weight and exact mass, and the methodologies to determine them.
The Significance of Molecular Weight and Exact Mass in Scientific Research
In the realm of chemical analysis and drug discovery, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and crucial concepts.
Molecular Weight (or Molar Mass) is the sum of the atomic weights of all atoms in a molecule. The atomic weights used are the weighted average of the natural abundances of the isotopes of each element. This value is empirical and is typically used in stoichiometric calculations for chemical reactions and the preparation of solutions.
Exact Mass , in contrast, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. This value is theoretical and is of paramount importance in mass spectrometry, a primary analytical technique for identifying and characterizing compounds. High-resolution mass spectrometry can measure the mass-to-charge ratio of an ion with high precision, allowing for the determination of its elemental composition.
For a novel compound like 5-(Thiazolidin-3-yl)nicotinaldehyde, the calculated exact mass serves as a critical benchmark for its identification in complex reaction mixtures and for confirming its synthesis.
Physicochemical Properties of 5-(Thiazolidin-3-yl)nicotinaldehyde
The molecular structure of 5-(Thiazolidin-3-yl)nicotinaldehyde is derived from its IUPAC name, which indicates a nicotinaldehyde core substituted at the 5-position with a thiazolidin-3-yl group. Based on this structure, the following properties have been calculated.
Property
Value
Molecular Formula
C₉H₁₀N₂OS
Molecular Weight
194.25 g/mol
Exact Mass
194.05178 Da
Methodology for Calculation
The molecular weight was calculated using the standard atomic weights of the constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), Oxygen (15.999 u), and Sulfur (32.06 u).
The exact mass was calculated using the masses of the most abundant isotopes: ¹²C (12.000000 u), ¹H (1.007825 u), ¹⁴N (14.003074 u), ¹⁶O (15.994915 u), and ³²S (31.972071 u).
Structural Representation
A clear visual representation of the molecule is essential for understanding its chemical nature.
Caption: Chemical structure of 5-(Thiazolidin-3-yl)nicotinaldehyde.
Experimental Protocols for Verification
Objective: To experimentally verify the exact mass of synthesized 5-(Thiazolidin-3-yl)nicotinaldehyde.
Methodology: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
Dissolve a small amount (approximately 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
Further dilute the stock solution to a working concentration of 1-10 µg/mL.
Instrumentation:
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of mass accuracy within 5 ppm.
Choose an appropriate ionization technique. Electrospray ionization (ESI) is generally suitable for this type of molecule.
Data Acquisition:
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
The expected m/z for the [M+H]⁺ ion would be the exact mass of the neutral molecule plus the mass of a proton (1.007276 u), resulting in a theoretical m/z of 195.05906.
Data Analysis:
Compare the experimentally measured m/z value of the most intense peak corresponding to the [M+H]⁺ ion with the calculated theoretical m/z.
The mass error, expressed in parts per million (ppm), should be within the instrument's specified tolerance (typically < 5 ppm) to confirm the elemental composition.
Caption: Experimental workflow for the verification of the exact mass.
Conclusion
This technical guide provides the foundational chemical data for 5-(Thiazolidin-3-yl)nicotinaldehyde, a compound with potential for further scientific exploration. The calculated molecular weight of 194.25 g/mol and an exact mass of 194.05178 Da are critical parameters for its synthesis, identification, and quantification. The provided experimental workflow offers a robust method for the empirical verification of these values, ensuring a high degree of confidence in the identity of the compound for future research and development endeavors.
References
PubChem. National Center for Biotechnology Information. [Link]
Crystal structure and X-ray diffraction of 5-(Thiazolidin-3-yl)nicotinaldehyde
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of a Representative Thiazolidine Derivative A Note on the Subject Compound: Due to the absence of publicly available crystallographic data for 5-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of a Representative Thiazolidine Derivative
A Note on the Subject Compound: Due to the absence of publicly available crystallographic data for 5-(Thiazolidin-3-yl)nicotinaldehyde, this guide will focus on a well-characterized, representative analogue, (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one , to elucidate the principles of its structural analysis. The methodologies and interpretations presented herein are foundational to the crystallographic study of the broader class of thiazolidine derivatives, which are of significant interest in medicinal chemistry.
Introduction: The Significance of Thiazolidine Scaffolds in Drug Discovery
Thiazolidine and its derivatives, particularly thiazolidinones, represent a class of five-membered heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. This designation arises from their ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for specific enzymes and receptors.
A precise understanding of the molecular geometry, conformational flexibility, and intermolecular interactions of these derivatives is paramount for rational drug design and the development of structure-activity relationships (SAR). Single-crystal X-ray diffraction is the most powerful technique for obtaining this detailed structural information at the atomic level. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of a representative thiazolidinone derivative, (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, as a case study.
Synthesis and Crystallization
The synthesis of 5-benzylidene-substituted thiazolidinones is commonly achieved through a Knoevenagel condensation reaction.[2] This reaction involves the base-catalyzed condensation of an active methylene compound (the thiazolidinone core) with an aldehyde.
Synthetic Protocol: Knoevenagel Condensation
Objective: To synthesize (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one.
A solution of 3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one (1 eq.) and 3-bromobenzaldehyde (1 eq.) is prepared in glacial acetic acid.
A catalytic amount of sodium acetate is added to the mixture.
The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.
The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure crystals of the target compound.
Crystallization for X-ray Diffraction
The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality, single crystals.
Protocol: Slow Evaporation Method
A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a slightly elevated temperature.
The solution is filtered to remove any particulate matter.
The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of suitable size and quality for X-ray diffraction will form.
Single-Crystal X-ray Diffraction Analysis
The workflow for determining the crystal structure of a compound involves several key steps, from data collection to structure refinement.
Caption: Molecular structure of the title compound.
Molecular Conformation
The molecule consists of a central rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) ring, which is substituted at the nitrogen atom with an allyl group and at the C5 position with a 3-bromobenzylidene group. The analysis of the crystal structure reveals several key conformational features:
Planarity: The rhodanine ring and the 3-bromobenzylidene ring system are nearly coplanar, with a very small dihedral angle of 5.86 (12)° between them. This planarity suggests an extended π-conjugation system across the molecule.
Allyl Group Orientation: The attached allyl group is oriented nearly perpendicular to the plane of the rhodanine ring, exhibiting a dihedral angle of 87.2 (5)°. This orientation minimizes steric hindrance.
Intermolecular Interactions
In the crystal lattice, molecules are not isolated but interact with their neighbors to form a stable, repeating three-dimensional structure. The primary intermolecular force observed in the crystal packing of this compound is hydrogen bonding.
Hydrogen Bonding: Molecules are linked into inversion dimers through pairs of C—H⋯O hydrogen bonds, forming a specific ring motif designated as R²₂(10). This type of interaction, where a carbon atom acts as a hydrogen bond donor, is crucial for the stability of the crystal packing.
Table 2: Selected Hydrogen Bond Geometry (Å, °).
D—H···A
D-H (Å)
H···A (Å)
D···A (Å)
D—H···A (°)
C-H···O
0.97
2.45
3.39(1)
163
(Data presented is representative for this class of interaction)
Conclusion and Future Outlook
The single-crystal X-ray diffraction analysis of (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one provides invaluable, high-resolution insights into its molecular structure and solid-state organization. The near-planar conformation of the core structure and the specific hydrogen bonding patterns that dictate the crystal packing are key determinants of its physicochemical properties.
This detailed structural information is fundamental for:
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to design more potent and selective drug candidates.
Computational Modeling: Providing an accurate starting point for molecular docking studies and other in silico screening methods to predict how these molecules interact with biological targets.
* Polymorphism Studies: Understanding how different crystalline forms of the same compound might affect its solubility, stability, and bioavailability.
The methodologies and findings presented in this guide for a representative thiazolidinone underscore the indispensable role of X-ray crystallography in modern drug discovery and development.
References
Eman, A. (2024).
Beilstein Journals. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journals.
PMC.
Antifungal Thiazolidines: Synthesis and Biological Evalu
Crystal structure of (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one.
PMC. Crystal structure of (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. PMC.
Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. JOCPR.
ResearchGate.
PMC. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC.
Hassan, A. S., et al. (2022). Design, synthesis, crystal structures and biological evaluation of some 1,3-thiazolidin-4-ones as dual CDK2/EGFR potent inhibitors. University of Helsinki.
Semantic Scholar. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Semantic Scholar.
MDPI. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)
Electronic Properties of Thiazolidine-Substituted Nicotinaldehydes: A Technical Guide to Synthesis, Computational Analysis, and Pharmacological Application
Executive Summary Thiazolidine-substituted nicotinaldehydes represent a privileged class of heterocyclic scaffolds in modern drug discovery. Characterized by the fusion of a pyridine ring (nicotinaldehyde derivative) wit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Thiazolidine-substituted nicotinaldehydes represent a privileged class of heterocyclic scaffolds in modern drug discovery. Characterized by the fusion of a pyridine ring (nicotinaldehyde derivative) with a sulfur-and-nitrogen-containing five-membered ring (thiazolidine), these molecules exhibit highly tunable electronic properties. As a Senior Application Scientist, I have observed that the precise modulation of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies directly dictates their efficacy as . This whitepaper provides an in-depth analysis of their electronic properties, validated synthetic protocols, and the computational methodologies required to predict their bioactivity.
Structural and Electronic Fundamentals
The core pharmacophore typically consists of a (Z)-5-arylidenethiazolidin-4-one or thiazolidine-2,4-dione conjugated to a substituted nicotinaldehyde. The electronic communication between the electron-deficient pyridine ring and the electron-rich thiazolidine ring creates a unique push-pull system.
Causality in Heteroatom Substitution
The choice of heteroatom in the five-membered ring profoundly impacts the molecule's electrochemical properties. For instance, substituting the sulfur atom in thiazolidine with oxygen (yielding an oxazolidine-2,4-dione) significantly increases the ring's electronegativity. This disrupts the aromatic π-system and alters the hydrogen-bond acceptor capacity of the carbonyl oxygen, often rendering the compound . The sulfur atom's lone pairs contribute to a pseudo-aromatic character that stabilizes the overall molecular electrostatic potential (MEP).
Quantitative Data: Electronic Properties
Density Functional Theory (DFT) calculations are standard for quantifying these properties. The HOMO-LUMO gap (
ΔE
) is a critical indicator of molecular chemical softness and bioactiveness. Smaller gaps generally correlate with higher chemical reactivity and stronger target binding.
The electronic distribution across the thiazolidine-nicotinaldehyde axis dictates its orientation within biological binding pockets. In the context of PI5P4Kα inhibition, the pyridine nitrogen acts as a critical hydrogen bond acceptor, anchoring the inhibitor to the . Simultaneously, the carbonyl oxygen and imine nitrogen of the thiazolidinone moiety function as a dense hydrogen-bonding network, interacting with Lys209 and Thr232.
Electronic and structural mapping of interactions within the PI5P4Kα active site.
Experimental Protocols: Synthesis of (Z)-5-Arylidenethiazolidin-4-ones
To ensure high fidelity in drug development, the synthesis of these compounds must be strictly controlled. The Knoevenagel condensation between a nicotinaldehyde derivative and a thiazolidine-2,4-dione is the industry standard.
Causality in Protocol Design: The reaction is executed under thermodynamic control (extended reflux) rather than kinetic control. This is crucial because it selectively3[3]. The (Z)-configuration minimizes steric repulsion between the bulky nicotinaldehyde substituent and the carbonyl group of the thiazolidine ring, resulting in a lower energy, biologically active conformation.
Step-by-Step Methodology:
Reagent Preparation: In a dry, round-bottom flask, dissolve the substituted nicotinaldehyde (1.0 equivalent, typically 0.55 mmol) and the appropriate thiazolidine-2,4-dione (1.3 equivalents, 0.73 mmol) in 14 mL of absolute ethanol[3].
Catalysis: Add a catalytic amount of piperidine (approx. 90 μL) to the solution. Rationale: Piperidine acts as a mild base to deprotonate the active methylene group of the thiazolidine, generating a highly nucleophilic enolate.
Thermodynamic Condensation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 6–14 hours[3]. Monitor the reaction progress via Thin Layer Chromatography (TLC) to ensure complete consumption of the starting aldehyde.
Solvent Evaporation: Once the starting materials are consumed, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.
Extraction and Purification: Dissolve the crude residue in ethyl acetate (100 mL). Wash the organic layer sequentially with distilled water (50 mL) and brine (50 mL) to remove the piperidine catalyst and unreacted water-soluble byproducts[3].
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate in vacuo to yield the crude (Z)-isomer. This creates a self-validating loop where the purity of the organic layer directly dictates the success of subsequent crystallization or silica gel column chromatography.
Integrated workflow from thermodynamic synthesis to DFT-based electronic analysis.
Computational Methodologies: DFT and NBO Analysis
To predict the bioactivity of novel thiazolidine-substituted nicotinaldehydes before synthesis, robust computational modeling is required.
Protocol for Electronic Property Determination:
Initial Geometry Optimization: Construct the 3D molecular structure of the synthesized (Z)-isomer using molecular visualization software.
Functional and Basis Set Selection: Perform geometry optimization using Density Functional Theory (DFT) with the4[4]. Rationale: The M06-2X functional is specifically parameterized to account for non-covalent interactions and dispersion forces, which are critical for accurately mapping the intra-molecular push-pull dynamics of the thiazolidine-pyridine system[4].
Frontier Molecular Orbital (FMO) Analysis: Extract the HOMO and LUMO energy levels from the optimized checkpoint file. Calculate the energy gap (
ΔE=ELUMO−EHOMO
). A smaller gap indicates higher polarizability and potential for strong target interaction[2].
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize nucleophilic (red, typically around the carbonyl oxygens and pyridine nitrogen) and electrophilic (blue, typically around the imine/amide protons) regions. This directly informs docking studies.
Natural Bond Orbital (NBO) Analysis: Execute NBO analysis to quantify the stabilization energy resulting from the delocalization of sulfur lone pairs into the adjacent
π∗
antibonding orbitals of the carbonyl group, confirming the pseudo-aromatic stability of the ring[2].
Conclusion
The electronic properties of thiazolidine-substituted nicotinaldehydes are the fundamental drivers of their pharmacological efficacy. By understanding the causality between heteroatom substitution, HOMO-LUMO gaps, and hydrogen-bonding networks, researchers can rationally design highly potent and selective therapeutics. The integration of thermodynamically controlled synthesis with advanced DFT modeling creates a self-validating system for accelerated drug discovery.
References
Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors.
5‑Arylidenethioxothiazolidinones as Inhibitors of Tyrosyl–DNA Phosphodiesterase I.
Nitrogen-based heterocycles derivatives with different biological activities.
High-throughput calculations and experimental insights towards the development of potent thiazoline based functional materials.
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 5-(Thiazolidin-3-yl)nicotinaldehyde Derivatives
Abstract The hybrid scaffold of 5-(Thiazolidin-3-yl)nicotinaldehyde represents a novel chemical space at the intersection of two pharmacologically significant moieties: the thiazolidine ring and the pyridine aldehyde cor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The hybrid scaffold of 5-(Thiazolidin-3-yl)nicotinaldehyde represents a novel chemical space at the intersection of two pharmacologically significant moieties: the thiazolidine ring and the pyridine aldehyde core. While direct literature on this specific derivative class is emerging, the extensive history of its constituent parts provides a strong foundation for predicting and experimentally validating its mechanism of action. This guide synthesizes established knowledge to propose putative biological targets and signaling pathways. We provide a structured, hypothesis-driven framework for researchers, complete with detailed experimental protocols and data interpretation strategies, to systematically investigate these novel compounds. Our approach is grounded in the well-documented pharmacology of thiazolidinediones (TZDs) as nuclear receptor agonists and the versatile bioactivity of pyridine-based structures.
Introduction: A Scaffold of Predicted Potential
The convergence of a thiazolidine ring and a nicotinaldehyde moiety in a single molecular entity presents a compelling starting point for drug discovery. The thiazolidine core is famously represented by the thiazolidinedione (TZD) class of drugs, which are potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of glucose and lipid metabolism.[1][2] This activity has cemented their role in the management of type 2 diabetes.[2] Beyond this, the thiazolidine scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]
Simultaneously, the nicotinaldehyde component, a pyridine derivative, is a key building block in numerous pharmaceuticals and natural products.[5][6] Pyridine rings are adept at forming hydrogen bonds and participating in various molecular interactions, making them a cornerstone of modern drug design.[6][7] Notably, nicotinaldehyde itself can act as a precursor in NAD biosynthesis, a fundamental cellular pathway.[8]
Given the established bioactivity of these parent structures, we can formulate several primary hypotheses for the mechanism of action of 5-(Thiazolidin-3-yl)nicotinaldehyde derivatives.
Primary Hypotheses:
PPARγ Agonism: The thiazolidine ring may drive affinity for the PPARγ nuclear receptor, influencing gene transcription related to metabolic control and inflammation.
Enzyme Inhibition: The overall structure may interact with the active sites of various enzymes, a common mechanism for both thiazolidine and pyridine derivatives.[9]
Antioxidant Activity: The heterocyclic system may possess the ability to scavenge reactive oxygen species (ROS), mitigating oxidative stress.[10][11]
This guide will now explore the theoretical basis for these mechanisms and provide the experimental workflows required to rigorously test them.
The most prominent mechanism associated with thiazolidine-containing drugs is the activation of PPARγ.[1][9] TZDs bind to this nuclear receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs), initiating the transcription of genes that improve insulin sensitivity and regulate lipid metabolism.[10][11]
Signaling Pathway Overview
The canonical PPARγ signaling pathway, which serves as our primary model, is depicted below. Activation leads to a cascade of gene expression changes that ultimately result in decreased circulating fatty acids and improved cellular glucose uptake.[1][2]
Caption: Hypothesized PPARγ signaling pathway activated by the derivative.
Experimental Validation Workflow
To confirm if a novel derivative acts as a PPARγ agonist, a tiered approach is recommended, moving from computational prediction to cell-free and finally cell-based assays.
Caption: Experimental workflow for validating PPARγ agonism.
This cell-based assay quantitatively measures the ability of a compound to activate the PPARγ receptor and drive the expression of a reporter gene.
Objective: To determine if the derivative can induce gene transcription via the PPRE.
Materials:
HEK293T or suitable host cells.
Expression plasmid for full-length human PPARγ.
Reporter plasmid containing multiple PPRE sequences upstream of a firefly luciferase gene (PPRE-Luc).
Control plasmid with a constitutively expressed Renilla luciferase (for normalization).
Lipofectamine 3000 or similar transfection reagent.
Test derivative, Rosiglitazone (positive control), DMSO (vehicle control).
Dual-Luciferase® Reporter Assay System (Promega).
Luminometer.
Methodology:
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.
Transfection: Co-transfect the cells in each well with the PPARγ expression plasmid, the PPRE-Luc reporter plasmid, and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.
Incubation: Incubate for 24 hours post-transfection to allow for protein expression.
Compound Treatment: Prepare serial dilutions of the test derivative and Rosiglitazone in cell culture medium. Replace the medium on the cells with the compound-containing medium. Include a vehicle-only (DMSO) control.
Induction: Incubate the cells with the compounds for an additional 18-24 hours.
Lysis and Luminescence Reading:
Wash the cells once with phosphate-buffered saline (PBS).
Lyse the cells using the passive lysis buffer provided with the assay kit.
Following the kit instructions, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
Data Analysis:
Normalize the data by calculating the ratio of Firefly Luminescence to Renilla Luminescence for each well.
Express the results as 'Fold Activation' relative to the vehicle control.
Plot the Fold Activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Putative Mechanism 2: Enzyme Inhibition
The structural features of 5-(Thiazolidin-3-yl)nicotinaldehyde derivatives make them candidates for inhibiting various enzymes. Thiazolidinones are known to inhibit targets like proteases and kinases, while pyridine-containing molecules have an even broader range of inhibitory activities.[7][9] Identifying a specific enzyme target requires a broader screening approach.
Experimental Validation Workflow: From Broad Screening to Specific Characterization
High-Throughput Screening (HTS): Screen the derivative against a panel of commercially available enzyme assays, focusing on families known to be modulated by heterocyclic compounds (e.g., kinases, phosphodiesterases, proteases).
Hit Confirmation: Validate any initial "hits" from the HTS by re-testing with freshly prepared compound dilutions.
Dose-Response and IC₅₀ Determination: For confirmed hits, perform a full dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Mechanism of Inhibition (MoI) Studies: Conduct kinetic assays (e.g., by varying substrate concentration) to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides crucial insight into how the compound interacts with the enzyme.
Protocol 2: General Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a template for determining the IC₅₀ of a derivative against a specific kinase, a common target class.
Objective: To quantify the inhibitory potency of the derivative against a target kinase.
ADP-Glo™ Kinase Assay (Promega) or similar technology that detects kinase activity by measuring ADP production.
Luminometer.
Methodology:
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test derivative in DMSO. Dispense into a 384-well low-volume plate.
Kinase Reaction Setup:
Add the kinase enzyme and its specific peptide substrate, diluted in kinase buffer, to each well.
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific enzyme.
Incubation: Allow the reaction to proceed for 1 hour at room temperature.
Detect ADP Production:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Convert luminescence signals to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
Plot percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Putative Mechanism 3: Antioxidant Activity
Many heterocyclic compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[10][11] This can be a direct chemical effect or may result from the upregulation of endogenous antioxidant enzymes.
Experimental Validation: In Vitro Chemical and Cell-Based Assays
A combination of assays is necessary to confirm and characterize antioxidant potential.
Assay Type
Principle
Information Gained
DPPH Assay
Measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl.
Direct radical scavenging capacity (chemical).
Cellular ROS Assay
Uses a fluorescent probe (e.g., DCFDA) in cells to measure the reduction of intracellular ROS levels after an oxidative challenge.
Ability to reduce ROS within a biological system.
Nrf2 Activation Assay
Measures the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.
Indicates if the compound upregulates endogenous antioxidant defenses.
Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay
Objective: To determine if the derivative can reduce induced oxidative stress in a cellular context.
Tert-butyl hydroperoxide (TBHP) or H₂O₂ as an oxidative stress inducer.
Test derivative, N-acetylcysteine (NAC) as a positive control, DMSO as a vehicle control.
Fluorescence plate reader.
Methodology:
Cell Seeding: Seed A549 cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.
Compound Pre-treatment: Treat the cells with various concentrations of the test derivative, NAC, or vehicle for 1-2 hours.
Probe Loading: Remove the treatment medium and load the cells with H₂DCFDA (e.g., 10 µM) in serum-free medium for 30 minutes. H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and oxidized by ROS into the highly fluorescent DCF.
Induce Oxidative Stress: Wash the cells once with PBS. Add a solution of TBHP (e.g., 50 µM) to all wells except the non-stressed control.
Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 15 minutes for 1 hour) using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Data Analysis:
Subtract the background fluorescence (wells with no cells).
Calculate the percentage reduction in the fluorescence signal in compound-treated wells compared to the TBHP-only control wells.
Plot the percentage reduction against compound concentration to evaluate dose-dependency.
Summary and Future Directions
The 5-(Thiazolidin-3-yl)nicotinaldehyde scaffold is a promising platform for the development of novel therapeutic agents. Based on the robust pharmacology of its constituent parts, the most probable mechanisms of action involve PPARγ modulation , enzyme inhibition , and antioxidant activity . The experimental workflows detailed in this guide provide a clear and rigorous path for researchers to systematically investigate these hypotheses.
Successful validation of any of these mechanisms will open avenues for lead optimization. For instance, if PPARγ agonism is confirmed, structure-activity relationship (SAR) studies can be designed to enhance potency and selectivity. If a specific enzyme is identified as a target, computational modeling can guide the design of derivatives with improved binding affinity. By employing this structured, hypothesis-driven approach, the full therapeutic potential of this novel chemical class can be efficiently explored and realized.
Greenfield, J. R., & Chisholm, D. J. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 67-70. [Link]
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]
A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (2025). Cureus. [Link]
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]
Synthesis, characterization and biological evaluation of novel thiazolidinedione derivatives. (2025). ResearchGate. [Link]
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). MDPI. [Link]
Matsumoto, S., et al. (2022). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. PMC. [Link]
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). PMC. [Link]
Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). Semantic Scholar. [Link]
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). PMC. [Link]
Biological potential of thiazolidinedione derivatives of synthetic origin. (2017). SciSpace. [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]
Biological potential of thiazolidinedione derivatives of synthetic origin. (2017). PMC. [Link]
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2017). PMC. [Link]
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]
Advanced Application Note: 5-(Thiazolidin-3-yl)nicotinaldehyde as a Bifunctional Precursor in Drug Discovery
Executive Summary & Rationale In modern rational drug design, the synthesis of multi-target directed ligands (MTDLs) requires highly versatile, bifunctional building blocks. 5-(Thiazolidin-3-yl)nicotinaldehyde (CAS No.:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In modern rational drug design, the synthesis of multi-target directed ligands (MTDLs) requires highly versatile, bifunctional building blocks. 5-(Thiazolidin-3-yl)nicotinaldehyde (CAS No.: 1713160-16-7) is a specialized precursor that elegantly merges two privileged pharmacophores[1].
The thiazolidine ring is widely recognized in medicinal chemistry as a "wonder nucleus," forming the core of numerous FDA-approved drugs (e.g., the glitazone class of antidiabetics) and exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[2]. Conversely, the nicotinaldehyde (pyridine-3-carboxaldehyde) moiety provides an electrophilic carbon center primed for orthogonal functionalization. By utilizing this precursor, researchers can rapidly generate diverse chemical libraries, particularly bis-thiazolidine hybrids and novel amine derivatives, to screen against complex metabolic and oncological targets[3].
Mechanistic Insights: The Causality of Reaction Design
As application scientists, we do not merely execute reactions; we design them based on mechanistic causality. The aldehyde handle of 5-(Thiazolidin-3-yl)nicotinaldehyde is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine ring.
Why Microwave-Assisted Knoevenagel Condensation?
The condensation of this precursor with active methylene compounds (such as 2,4-thiazolidinedione or rhodanine) is a critical pathway for generating PPARγ agonists[3]. In our laboratory experience, conventional convective heating (oil baths) often leads to thermal degradation of the thiazolidine core and poor atom economy[2].
To circumvent this, we mandate microwave-assisted dielectric heating paired with Ethylenediamine diacetate (EDDA) as a catalyst. EDDA acts as a bifunctional Brønsted acid-base catalyst. It protonates the nicotinaldehyde oxygen, forming a highly reactive iminium intermediate, which drastically lowers the activation energy for the nucleophilic attack by the enolized 2,4-thiazolidinedione. Microwave irradiation facilitates rapid molecular polarization, bypassing thermal gradients and reducing reaction times from 24 hours to mere minutes[2].
Drug Discovery Workflow
Figure 1: Orthogonal drug discovery workflows utilizing 5-(Thiazolidin-3-yl)nicotinaldehyde.
Quantitative Data: Process Optimization
To justify the transition from conventional to green chemistry methodologies, the following table summarizes the kinetic and thermodynamic advantages of our optimized microwave protocol for the synthesis of bis-thiazolidine hybrids[2].
Precise energy transfer ensures thermodynamic control over the reaction pathway.
Time
6–24 hours
10–30 minutes
Drastic reduction in reaction time minimizes side-product formation.
Catalyst
Piperidine / NaOAc
EDDA (10 mol%) / AcOH
EDDA forms a reactive iminium intermediate, accelerating nucleophilic attack.
Yield
45–65%
85–95%
Enhanced atom economy and superior isolation purity.
Detailed Experimental Protocols (Self-Validating)
Every protocol executed in drug discovery must be a self-validating system. We integrate specific analytical checkpoints to ensure that false positives are eliminated before advancing to in vitro screening.
Protocol A: Microwave-Assisted Synthesis of Bis-Thiazolidine Hybrids
This protocol details the Knoevenagel condensation of 5-(Thiazolidin-3-yl)nicotinaldehyde with 2,4-thiazolidinedione (TZD) to yield a bis-thiazolidine MTDL.
Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-(Thiazolidin-3-yl)nicotinaldehyde and 1.0 mmol of 2,4-thiazolidinedione in 3.0 mL of glacial acetic acid.
Catalysis: Add 0.1 mmol of EDDA to the solution. Seal the vial with a crimp cap.
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at 100 °C (maximum power 200 W) for 15 minutes with continuous stirring.
Quenching & Precipitation: Allow the vial to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold distilled water. Stir vigorously for 30 minutes to induce precipitation.
Isolation: Collect the crude solid via vacuum filtration. Wash the filter cake with cold water (2 × 10 mL) followed by cold ethanol (5 mL) to remove unreacted starting materials.
Purification: Recrystallize the product from a mixture of DMF/Ethanol to yield the pure bis-thiazolidine hybrid.
Self-Validation & Quality Control Checkpoints:
In-Process TLC: Monitor the reaction using Hexane:EtOAc (7:3). The successful conversion is marked by the disappearance of the UV-active precursor spot and the emergence of a lower
Rf
fluorescent product spot[2].
Post-Process IR Spectroscopy: Confirm the formation of the TZD ring system by identifying two strong C=O stretching bands at approximately 1736 cm⁻¹ and 1654 cm⁻¹.
Post-Process ¹H-NMR: The diagnostic singlet of the newly formed pyridinylidene methine proton (-CH=C) must appear highly deshielded between 7.8–8.0 ppm. Crucially, the aldehyde proton signal (~10.0 ppm) must be completely absent.
Protocol B: Reductive Amination for Targeted Library Generation
To explore the antimicrobial and anticancer space, the aldehyde handle can be converted into a diverse array of secondary or tertiary amines.
Step-by-Step Methodology:
Imine Formation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-(Thiazolidin-3-yl)nicotinaldehyde and 1.1 mmol of the target primary amine in 10 mL of anhydrous Dichloromethane (DCM). Add a catalytic amount of glacial acetic acid (0.1 mL) and stir at room temperature for 2 hours.
Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude amine via flash column chromatography (Silica gel, DCM:MeOH gradient).
Self-Validation & Quality Control Checkpoints:
LC-MS Monitoring: Confirm the transient formation of the imine intermediate (
[M+H]+
of the Schiff base), followed by the appearance of the reduced amine mass.
¹H-NMR: Validate the complete reduction by observing the appearance of new methylene protons (-CH₂-NH-) typically resonating as a singlet or doublet around 3.8–4.2 ppm, coupled with the total disappearance of the aldehyde peak.
References
Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. Available at:[Link]
Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo [2,3-b]quinoxalines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. National Institutes of Health (PMC). Available at:[Link]
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Available at: [Link]
Microwave assisted synthesis of 3,5-disubstituted thiazolidine-2,4-diones with antifungal activity. Farmacia Journal. Available at: [Link]
Application Note: Synthesis and Characterization of Schiff Bases Derived from 5-(Thiazolidin-3-yl)nicotinaldehyde
Audience: Researchers, synthetic chemists, and drug development professionals. Structural Rationale & Chemical Selectivity The compound 5-(Thiazolidin-3-yl)nicotinaldehyde (CAS: 1713160-16-7) is a highly versatile bifunc...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Structural Rationale & Chemical Selectivity
The compound 5-(Thiazolidin-3-yl)nicotinaldehyde (CAS: 1713160-16-7) is a highly versatile bifunctional building block. It integrates a pyridine ring (the nicotinaldehyde core) with a thiazolidine moiety. Schiff bases (azomethines) synthesized from heterocyclic aldehydes are of immense interest in medicinal chemistry due to their broad-spectrum biological activities, including potent antimicrobial, antifungal, antiviral, and anticancer properties[1].
From a synthetic perspective, this specific molecule offers excellent chemoselectivity. The nitrogen atom within the thiazolidine ring is fully substituted (attached directly to the pyridine ring), meaning it lacks the two protons necessary to participate in imine formation. Consequently, self-condensation is sterically and electronically prohibited, ensuring that the aldehyde group at the 3-position acts strictly as the electrophilic center for incoming primary amines.
Mechanistic Principles of Imine Formation
The formation of a Schiff base is a reversible, nucleophilic addition-elimination reaction. The causality behind the reaction conditions lies in the delicate balance of pH[2].
A mild acid catalyst—typically glacial acetic acid—is employed to maintain the reaction pH between 4.5 and 5.0. This specific pH range is critical for two reasons:
Electrophilic Activation: It is acidic enough to protonate the carbonyl oxygen of the nicotinaldehyde derivative, significantly enhancing its electrophilicity for the initial nucleophilic attack by the primary amine.
Leaving Group Facilitation: It protonates the hydroxyl group of the resulting carbinolamine intermediate, converting it into a superior leaving group (water) for the subsequent dehydration step.
If the environment is too acidic, the primary amine becomes fully protonated (forming an ammonium salt), quenching its nucleophilicity and halting the reaction. If it is too basic, the dehydration step fails.
Figure 1: Mechanistic workflow of Schiff base formation from 5-(Thiazolidin-3-yl)nicotinaldehyde.
Self-Validating Experimental Protocol
The following protocol outlines the synthesis of Schiff bases using absolute ethanol as the solvent. Ethanol is selected because it solvates both polar precursors at reflux, but the resulting Schiff base typically exhibits limited solubility in cold ethanol, driving the reversible equilibrium toward product formation via spontaneous precipitation (Le Chatelier's Principle).
Primary Amine (e.g., substituted aniline or aliphatic amine) (1.05 equivalents)
Absolute Ethanol (Analytical Grade)
Glacial Acetic Acid (Catalyst)
TLC Plates (Silica gel 60 F254)
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture. In a round-bottom flask, dissolve 1.0 equivalent of 5-(Thiazolidin-3-yl)nicotinaldehyde in 15 mL of absolute ethanol. Add 1.05 equivalents of the primary amine.
Causality: The slight excess of the amine compensates for any oxidative degradation during heating and helps drive the condensation forward.
Step 2: Catalysis & pH Adjustment. Add 2-3 drops of glacial acetic acid to the stirring mixture.
Validation Checkpoint: Spot the mixture on pH paper to verify the pH is approximately 4.5–5.0.
Step 3: Reflux. Attach a reflux condenser and heat the mixture to 78°C for 2 to 6 hours.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system. The reaction is complete when the UV-active aldehyde spot disappears and a new, distinct spot (often visually yellow/orange) emerges with a different
Rf
value.
Step 4: Crystallization. Remove the flask from the heat source and allow it to cool gradually to room temperature, then transfer it to an ice bath (0–4°C) for 30 minutes.
Causality: Gradual cooling promotes the nucleation of pure, well-defined crystals. Rapid crash-cooling can trap unreacted starting materials and solvent impurities within amorphous precipitates.
Step 5: Isolation. Isolate the precipitated Schiff base via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol to remove trace acetic acid and unreacted amine. Dry under a vacuum desiccator.
Figure 2: Step-by-step experimental workflow for Schiff base isolation.
Reaction Optimization Data
While the classical reflux method is highly reliable, optimization of solvent and catalytic conditions can significantly impact yield and reaction time. Greener approaches utilizing microwave irradiation have also been documented to reduce reaction times drastically[3].
Solvent System
Catalyst
Temp (°C)
Time (h)
Average Yield (%)
Mechanistic Observation
Absolute Ethanol
None
78
12.0
< 40
Incomplete conversion; dehydration step stalls without acid.
Absolute Ethanol
Glacial AcOH
78
3.0 - 4.0
85 - 92
Rapid conversion; spontaneous crystallization upon cooling.
Methanol
Glacial AcOH
65
5.0 - 6.0
75 - 80
Good conversion, but higher product solubility reduces isolated yield.
To conclusively validate the structural integrity of the synthesized 5-(Thiazolidin-3-yl)nicotinaldehyde Schiff base, the following analytical signatures should be confirmed:
FT-IR Spectroscopy: The most definitive proof of transformation is the disappearance of the strong carbonyl (
C=O
) stretching band of the nicotinaldehyde precursor at
∼1690 cm−1
, accompanied by the emergence of a sharp, intense azomethine (
C=N
) stretching band between
1600 and 1640 cm−1
.
1
H NMR (DMSO-
d6
): The defining diagnostic feature is the azomethine proton (
−CH=N−
), which typically appears as a sharp singlet far downfield between
δ8.2−8.8 ppm
due to the deshielding effect of the double bond and the adjacent electronegative nitrogen. The thiazolidine ring protons will present as multiplets in the aliphatic region (
δ3.0−4.5 ppm
), while the pyridine core protons will populate the aromatic region (
δ7.5−9.0 ppm
).
References
Biological Importance of Schiff base Based Metal Complexes: A Brief Review. SKBU Journals.1
Metal-Free Methods in the Synthesis of Macrocyclic Schiff Bases. Chemical Reviews.2
Using Different Approaches to Synthesis New Schiff Bases Materials. Semantic Scholar / Journal of University of Anbar for Pure Science.3
Application Notes and Protocols: 5-(Thiazolidin-3-yl)nicotinaldehyde in Heterocyclic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The field of heterocyclic chemistry is perpetually driven by the quest for novel molecular scaffolds that can serve as...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The field of heterocyclic chemistry is perpetually driven by the quest for novel molecular scaffolds that can serve as precursors to biologically active compounds. The title compound, 5-(Thiazolidin-3-yl)nicotinaldehyde, represents a unique bifunctional building block, integrating the pharmacologically significant thiazolidine motif with a reactive nicotinaldehyde moiety. The pyridine ring offers a key structural element present in numerous pharmaceuticals, while the thiazolidine core is a well-established pharmacophore known for a wide spectrum of biological activities.[1][2] This guide provides a predictive but mechanistically sound exploration of how this aldehyde can be employed as a versatile synthon for the construction of diverse and complex heterocyclic systems. The protocols described herein are extrapolated from established methodologies for analogous aromatic aldehydes and are intended to serve as a robust starting point for experimental design and methods development.
Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield a functionalized alkene.[3][4] For 5-(Thiazolidin-3-yl)nicotinaldehyde, this reaction provides a direct route to introduce a variety of electron-withdrawing groups, creating valuable intermediates for further cyclization or functionalization.
Expertise & Causality: The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a base like piperidine or an ammonium salt to form a stabilized carbanion.[5] This nucleophile then attacks the electrophilic carbonyl carbon of the nicotinaldehyde. The resulting aldol-type intermediate readily undergoes dehydration, driven by the formation of a conjugated system, to yield the final product.[4] The use of aqueous or green solvents like ethanol is often possible, aligning with modern principles of sustainable chemistry.[6]
Protocol 1: Synthesis of 2-((5-(Thiazolidin-3-yl)pyridin-3-yl)methylene)malononitrile
This protocol is adapted from established procedures for Knoevenagel condensation with aromatic aldehydes.[3][5]
To a 50 mL round-bottom flask, add 5-(Thiazolidin-3-yl)nicotinaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
Add 10 mL of deionized water to the flask.
Add the catalyst, Ni(NO₃)₂·6H₂O (5 mol%), to the mixture.
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 10-30 minutes.[3]
Upon completion, a solid precipitate will form. Add 15-20 mL of cold water to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash with cold water.
Purify the crude product by recrystallization from ethanol to yield the title compound.
Caption: Workflow for the catalyzed Knoevenagel condensation.
Multicomponent Reactions (MCRs): Rapid Generation of Molecular Diversity
Multicomponent reactions are powerful tools in medicinal chemistry, allowing for the one-pot synthesis of complex molecules from three or more starting materials. This convergence and operational simplicity make MCRs ideal for building libraries of drug-like compounds.[8] The aldehyde functionality of 5-(Thiazolidin-3-yl)nicotinaldehyde makes it an excellent candidate for several named MCRs.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridine (DHP) derivatives, a scaffold found in numerous cardiovascular drugs. The reaction typically involves an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source (like ammonium acetate).[9][10]
Expertise & Causality: The mechanism involves two key pathways running in parallel. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester.[11] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate. A subsequent Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, yields the DHP ring.[12]
This protocol is adapted from generalized Hantzsch reaction procedures.[9][12]
Materials:
5-(Thiazolidin-3-yl)nicotinaldehyde (1.0 mmol)
Ethyl acetoacetate (2.0 mmol)
Ammonium acetate (1.2 mmol)
Glycerol (5 mL)
Procedure:
In a 25 mL round-bottom flask, combine 5-(Thiazolidin-3-yl)nicotinaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
Add 5 mL of glycerol as the solvent. Glycerol serves as a green, recyclable solvent.[12]
Heat the mixture to 80-100 °C with stirring.
Monitor the reaction by TLC (ethyl acetate/hexane 3:7). The reaction is typically complete within 2-4 hours.
After completion, cool the reaction mixture to room temperature.
Add 20 mL of ice-cold water to the flask. A solid product will precipitate.
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
Caption: Key intermediates in the Hantzsch DHP synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile MCR for the synthesis of 2-aminothiophenes.[13] It brings together a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[14]
Expertise & Causality: The reaction begins with a Knoevenagel condensation between the aldehyde and the active methylene nitrile.[15] The resulting electron-deficient alkene then undergoes a Michael addition by a sulfur nucleophile, which is formed from elemental sulfur and the base (e.g., triethylamine). A subsequent intramolecular cyclization involving attack of the carbanion onto the sulfur atom, followed by tautomerization, yields the aromatic 2-aminothiophene product.[15]
This protocol is adapted from established Gewald reaction methodologies.[13][14]
Materials:
5-(Thiazolidin-3-yl)nicotinaldehyde (1.0 mmol)
Ethyl cyanoacetate (1.0 mmol)
Elemental sulfur (1.0 mmol)
Triethylamine (1.1 mmol)
Ethanol (15 mL)
Procedure:
To a 50 mL flask, add 5-(Thiazolidin-3-yl)nicotinaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.0 mmol).
Add 15 mL of ethanol as the solvent.
Add triethylamine (1.1 mmol) dropwise to the stirred suspension at room temperature.
After the addition, gently heat the reaction mixture to 50-60 °C.
Stir for 1-3 hours, monitoring by TLC (ethyl acetate/hexane 1:4).
Upon completion, cool the mixture and pour it into 50 mL of ice-water.
If a solid precipitates, collect it by filtration. If an oil forms, extract with ethyl acetate (3 x 20 mL).
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the 2-aminothiophene derivative.
Synthesis of Fused Heterocyclic Systems: Building Complexity
The aldehyde group is a perfect handle for initiating cyclization reactions to form fused heterocyclic systems. By reacting 5-(Thiazolidin-3-yl)nicotinaldehyde with bifunctional reagents, complex polycyclic scaffolds can be constructed in a single step.
Synthesis of Fused Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are a class of fused heterocycles with a wide range of reported biological activities, including antimicrobial and anticancer properties.[16][17] A common synthetic route involves the cyclocondensation of a 2-aminothiazole derivative, an aldehyde, and a 1,3-dicarbonyl compound.
Expertise & Causality: This one-pot, three-component reaction proceeds via an initial Knoevenagel-type condensation of the aldehyde with the 1,3-dicarbonyl compound (e.g., acetylacetone) to form a reactive α,β-unsaturated ketone.[18] The 2-aminothiazole then acts as a binucleophile. The exocyclic amino group adds to the β-carbon of the unsaturated system (Michael addition), followed by an intramolecular cyclization where the endocyclic thiazole nitrogen attacks one of the carbonyl groups. Dehydration then furnishes the final fused thiazolo[3,2-a]pyrimidine system.[17]
This protocol is adapted from literature procedures for the three-component synthesis of thiazolopyrimidines.[17][19]
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-phenylthiazole (1.0 mmol), 5-(Thiazolidin-3-yl)nicotinaldehyde (1.0 mmol), and acetylacetone (1.0 mmol) in 20 mL of acetonitrile.
Add the catalytic amount of p-TSA (10 mol%) to the solution.
Reflux the reaction mixture with stirring for 6-8 hours.
Monitor the reaction progress by TLC (ethyl acetate/hexane 2:3).
After completion, cool the reaction to room temperature. The product may precipitate from the solution.
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under vacuum and add cold diethyl ether to induce precipitation.
Wash the collected solid with cold acetonitrile and dry under vacuum to yield the pure thiazolo[3,2-a]pyrimidine product.
Visualization: Logical Flow of Thiazolopyrimidine Synthesis
Caption: Key steps in the one-pot thiazolopyrimidine synthesis.
References
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Rasayan J. Chem. [URL: Not available in search results]
MICROWAVE ASSISTED SYNTHESIS OF SOME FUSED THIAZOLOPYRIMIDINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 2010. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2010.489370]
Three possible products from the reactions of Gewald's amide with aromatic aldehydes. ResearchGate, N/A. [URL: https://www.researchgate.
One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica, N/A. [URL: https://www.derpharmachemica.
Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 2009. [URL: https://pubs.acs.org/doi/10.1021/jo802521b]
SYNTHESIS OF PYRIMIDINE DERIVATIVES. N/A, N/A. [URL: Not available in search results]
Titanium Catalysis in the Ugi Reaction of α-Amino Acids with Aromatic Aldehydes. Organic Letters, 2004. [URL: https://pubs.acs.org/doi/10.1021/ol048633h]
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, N/A. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.868702/full]
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv, 2024. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65f048d8f9cfd2b159a6042a]
Straightforward and simple synthesis of novel pyranodipyrimidine derivatives via reaction of aromatic aldehydes and heterocyclic-1,3-dicarbonyl compound. Polycyclic Aromatic Compounds, 2021. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1932174]
Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors. Molecules, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631853/]
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7140798/]
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. SciSpace, 2020. [URL: https://typeset.
Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry, 2016. [URL: https://www.beilstein-journals.org/bjoc/articles/12/207]
Synthesis, antimicrobial and DFT studies of novel fused thiazolopyrimidine derivatives. ResearchGate, 2025. [URL: https://www.researchgate.
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, N/A. [URL: http://scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2023000100067]
The Strecker Synthesis of Amino Acids. Master Organic Chemistry, 2018. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]
Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 2006. [URL: https://pubs.acs.org/doi/10.1021/ja0658749]
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/18/5501]
Synthesis of 3,4-Dihydropyridin-2(1H)-ones and 3,4-Dihydro-2H-pyrans via Four-Component Reactions of Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, and Dimethyl Acetylenedicarboxylate. The Journal of Organic Chemistry, 2011. [URL: https://pubs.acs.org/doi/10.1021/jo200508z]
Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes. Nature Communications, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9674069/]
A green chemistry approach to gewald reaction. Der Pharma Chemica, N/A. [URL: https://www.derpharmachemica.com/pharma-chemica/a-green-chemistry-approach-to-gewald-reaction.pdf]
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 2019. [URL: https://www.mdpi.com/1420-3049/24/12/2237]
Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. N/A, 2025. [URL: Not available in search results]
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. N/A, N/A. [URL: Not available in search results]
Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry, 2023. [URL: https://jsynthchem.com/article_181180.html]
Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry, 2020. [URL: https://biointerfaceresearch.com/wp-content/uploads/2020/09/20695837.111.10.pdf]
Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 2015. [URL: https://www.beilstein-journals.org/bjoc/articles/11/110]
Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 2000. [URL: https://pubs.acs.org/doi/10.1021/ja993082v]
Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. N/A, N/A. [URL: Not available in search results]
Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciSpace, 2012. [URL: https://typeset.
Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). N/A, N/A. [URL: Not available in search results]
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01420k]
Novel Methods of Knoevenagel Condensation. Banaras Hindu University, N/A. [URL: Not available in search results]
Catalytic Cross-Coupling with 5-(Thiazolidin-3-yl)nicotinaldehyde: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to performing palladium-catalyzed cross-coupling reactions with 5-(Thiazolidin-3-yl)nicotinaldehyde, a key building...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to performing palladium-catalyzed cross-coupling reactions with 5-(Thiazolidin-3-yl)nicotinaldehyde, a key building block in medicinal chemistry. The protocols and insights presented herein are designed to be a practical resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.
Introduction: The Significance of 5-(Thiazolidin-3-yl)nicotinaldehyde in Drug Discovery
The 5-(Thiazolidin-3-yl)nicotinaldehyde scaffold is a privileged motif in modern medicinal chemistry. The pyridine core offers a versatile platform for generating diverse compound libraries through established cross-coupling methodologies, while the thiazolidine moiety can impart crucial physicochemical properties and engage in key biological interactions. The ability to efficiently and selectively functionalize the pyridine ring via C-C bond formation is therefore of paramount importance for the rapid exploration of chemical space and the optimization of lead compounds.
This guide will focus on three of the most powerful and widely utilized cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Heck, and Sonogashira couplings. For each reaction, we will provide a detailed protocol, a discussion of the underlying catalytic cycle, and key considerations for successful execution with the 5-(Thiazolidin-3-yl)nicotinaldehyde substrate.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the careful control of several experimental parameters. For a substrate like 5-(Thiazolidin-3-yl)nicotinaldehyde, particular attention should be paid to the following:
Catalyst and Ligand Selection: Palladium-based catalysts are the workhorses of cross-coupling chemistry. The choice of ligand is critical for stabilizing the active palladium species, promoting the desired catalytic cycle, and preventing catalyst decomposition. For electron-rich pyridine substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald and SPhos families, are often effective.[1]
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.[2][3][4] The choice of base can significantly impact reaction efficiency and should be carefully optimized. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (Et₃N).
Solvent System: The solvent must be capable of dissolving all reaction components and be stable under the reaction conditions. Degassed solvents are essential to prevent oxidation of the palladium catalyst. Common solvent systems include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc), often in combination with water for Suzuki-Miyaura reactions.
Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst. This is typically achieved using standard Schlenk line or glovebox techniques.
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2] It is widely used in the synthesis of biaryl and substituted aromatic compounds.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids or esters.
Materials:
5-Bromo-3-(thiazolidin-3-yl)nicotinaldehyde
Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like SPhos-Pd-G3) (1-5 mol%)
Ligand (if using a simple palladium source, e.g., SPhos) (1.1-1.2 equivalents relative to Pd)
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
To an oven-dried Schlenk flask, add 5-bromo-3-(thiazolidin-3-yl)nicotinaldehyde (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Add the palladium catalyst (and ligand, if separate) to the flask under a positive pressure of inert gas.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling
Entry
Palladium Catalyst
Ligand
Base
Solvent
Temperature (°C)
Yield (%)
1
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃
Toluene/H₂O (4:1)
100
Optimize
2
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄
1,4-Dioxane/H₂O (4:1)
90
Optimize
3
SPhos-Pd-G3 (2 mol%)
-
Cs₂CO₃
Toluene/H₂O (4:1)
80
Optimize
Note: Yields are hypothetical and serve as a guide for optimization.
Heck Coupling: Olefination of the Pyridine Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is a powerful tool for the introduction of vinyl groups onto the pyridine ring.
Catalytic Cycle
The Heck catalytic cycle typically proceeds through oxidative addition, migratory insertion, and β-hydride elimination.
Caption: Simplified Catalytic Cycle for the Heck Reaction.
Ligand (e.g., P(o-tolyl)₃, PPh₃) (1.1-1.2 equivalents relative to Pd)
Base (e.g., Et₃N, K₂CO₃) (2.0 - 3.0 equivalents)
Degassed solvent (e.g., DMF, DMAc, toluene)
Procedure:
To an oven-dried Schlenk flask, add 5-bromo-3-(thiazolidin-3-yl)nicotinaldehyde (1.0 eq.), the palladium catalyst, and the ligand.
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Add the degassed solvent, the alkene, and the base via syringe.
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
Dilute the filtrate with an organic solvent and wash with water and brine.
Dry the organic layer, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] This reaction is invaluable for the synthesis of arylalkynes.
Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Interconnected Catalytic Cycles of the Sonogashira Reaction.
Base (e.g., Et₃N, piperidine, DIPA) (2.0 - 3.0 equivalents)
Degassed solvent (e.g., THF, DMF)
Procedure:
To an oven-dried Schlenk flask, add 5-bromo-3-(thiazolidin-3-yl)nicotinaldehyde (1.0 eq.), the palladium catalyst, and the copper(I) co-catalyst.
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Add the degassed solvent, the terminal alkyne, and the base via syringe.
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
Dry the organic layer, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Troubleshooting and Optimization
Cross-coupling reactions can sometimes be challenging. Common issues include low yield, formation of side products (e.g., homocoupling), and catalyst decomposition.[1] A systematic approach to troubleshooting is recommended:
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers
Compound: 5-(Thiazolidin-3-yl)nicotinaldehyde (CAS: 1713160-16-7)[1]
Introduction and Retrosynthetic Strategy
5-(Thiazolidin-3-yl)nicotinaldehyde is a highly valued heterocyclic building block utilized in the development of novel therapeutics[1]. The presence of both a reactive aldehyde and a saturated thiazolidine ring on a pyridine core makes it an excellent intermediate for further derivatization, such as reductive aminations or Knoevenagel condensations.
The most atom-economical and scalable route to this scaffold is the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) between 5-bromonicotinaldehyde and thiazolidine. However, scaling this transformation presents significant chemoselectivity and engineering challenges. The inherent base-sensitivity of the aldehyde moiety precludes the use of standard strong alkoxide bases (e.g., NaOtBu), which rapidly induce aldol condensations and Cannizzaro-type side reactions[2]. Furthermore, the high density of inorganic bases requires specific agitation strategies during scale-up to prevent settling and ensure efficient transmetalation[3].
This application note details a robust, scalable protocol optimized for multigram to kilogram production, emphasizing catalyst selection, base mitigation strategies, and rigorous palladium scavenging.
Mechanistic Causality and Process Optimization
Base and Ligand Selection
The catalytic cycle of the Buchwald-Hartwig amination relies on oxidative addition, amine binding, deprotonation, and reductive elimination[3][4]. For 5-bromonicotinaldehyde, the deprotonation step is the critical junction for chemoselectivity.
To suppress aldehyde degradation, we replace strong alkoxides with Cesium Carbonate (Cs₂CO₃)[2]. While Cs₂CO₃ is milder, its low solubility in organic solvents necessitates the use of a highly active catalyst system to maintain acceptable reaction rates. We employ the bidentate ligand Xantphos paired with Pd₂(dba)₃ or Pd(OAc)₂. Xantphos exhibits a wide bite angle that accelerates the reductive elimination of secondary amines (like thiazolidine) from the Pd(II) center, minimizing off-cycle catalyst deactivation[3].
Agitation and Mass Transfer
In scale-up reactions, the high density of inorganic bases like Cs₂CO₃ causes them to sink, severely impacting the rate of amination[3]. To counteract this, the protocol incorporates high-shear agitation and the addition of Celite to the reaction mixture. Grinding the base or adding Celite prevents the clumping of inorganic salts, significantly improving the interfacial surface area required for the solid-liquid base transfer[3].
Figure 1: Catalytic cycle of the optimized Buchwald-Hartwig amination utilizing Xantphos and Cs₂CO₃.
Quantitative Optimization Data
The following table summarizes the process development screening that led to the finalized scale-up conditions. Yields are based on quantitative HPLC assay against an internal standard.
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Notes
1
Pd(OAc)₂ (5 mol%)
BINAP
NaOtBu
Toluene
90
12%
Severe aldehyde degradation.
2
Pd₂(dba)₃ (2.5 mol%)
Xantphos
K₃PO₄
1,4-Dioxane
100
68%
Sluggish reaction, incomplete conversion.
3
Pd(OAc)₂ (5 mol%)
RuPhos
Cs₂CO₃
Toluene
100
81%
Good yield, but RuPhos is cost-prohibitive at scale.
4
Pd(OAc)₂ (2 mol%)
Xantphos
Cs₂CO₃
Toluene
100
94%
Optimal. Celite added to prevent base clumping[3].
Scale-Up Protocol (100g Scale)
Self-Validating System Note: This protocol includes in-process controls (IPCs) and specific engineering controls to ensure reproducibility and safety. Palladium scavenging is integrated directly into the workup to meet pharmaceutical intermediate specifications (<10 ppm Pd)[5].
Materials Required:
5-Bromonicotinaldehyde: 100.0 g (0.537 mol, 1.0 equiv)
Thiazolidine: 57.5 g (0.645 mol, 1.2 equiv)
Palladium(II) acetate [Pd(OAc)₂]: 2.41 g (0.0107 mol, 0.02 equiv)
SiliaMetS® Thiol (or equivalent Pd scavenger): 20.0 g
Step-by-Step Methodology:
Reactor Preparation & Degassing:
Equip a 2.0 L jacketed glass reactor with a mechanical overhead stirrer (anchor or pitched-blade turbine for high-density slurries), a reflux condenser, and a subsurface nitrogen sparge tube.
Charge the reactor with anhydrous Toluene (1.0 L). Sparge with N₂ for 30 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.
Reagent Charging:
Under a continuous N₂ sweep, charge 5-bromonicotinaldehyde (100.0 g), Pd(OAc)₂ (2.41 g), and Xantphos (9.32 g). Stir at 200 RPM for 15 minutes to allow pre-catalyst complexation.
Charge finely milled Cs₂CO₃ (350.0 g) and Celite (50.0 g). Causality: Celite acts as a physical dispersant, preventing the Cs₂CO₃ from forming an impenetrable mass at the bottom of the reactor, thereby ensuring efficient mass transfer[3].
Add thiazolidine (57.5 g) in a single portion.
Reaction Execution:
Increase agitation to 400 RPM. Heat the jacket to bring the internal temperature to 100 °C.
IPC: Sample the reaction after 6 hours. Quench with H₂O/MeCN and analyze via HPLC. Proceed to the next step when 5-bromonicotinaldehyde is < 1.0% Area. (Typical reaction time is 8-10 hours).
Workup and Filtration:
Cool the reactor to 40 °C. The reaction mixture will be a thick suspension of product, unreacted base, and cesium bromide salts.
Filter the mixture through a pre-packed pad of Celite to remove inorganic salts[5]. Wash the reactor and the filter cake with ethyl acetate (2 × 200 mL).
Palladium Scavenging (Critical Step):
Transfer the combined filtrate to a clean reactor. Add SiliaMetS® Thiol (20.0 g).
Heat the suspension to 60 °C and stir at 300 RPM for 4 hours. Causality: The thiol groups covalently bind soluble Pd species. Heating increases the kinetics of this chemisorption process.
Filter the mixture to remove the scavenger.
Isolation:
Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to approximately 200 mL.
Add heptane (400 mL) dropwise over 30 minutes while stirring at room temperature to induce crystallization.
Cool the slurry to 0-5 °C and age for 2 hours.
Filter the product, wash with cold heptane (100 mL), and dry in a vacuum oven at 45 °C to constant weight.
Figure 2: Process flow diagram for the scale-up synthesis and isolation of the target compound.
Willis, M. C., et al. A New Synthesis of Naphthyridinones and Quinolinones: Palladium-Catalyzed Amidation of o-Carbonyl-Substituted Aryl Halides. Organic Letters - ACS Publications (June 11, 2004). Available at: [Link]
Colacot, T. J., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis (December 11, 2020). Available at:[Link]
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Reference Data & Comparative Studies
Validation
HPLC Method Validation for 5-(Thiazolidin-3-yl)nicotinaldehyde Purity Analysis: A Comparative Guide
As drug development pipelines increasingly rely on complex heterocyclic building blocks, achieving robust analytical resolution becomes a significant challenge. 5-(Thiazolidin-3-yl)nicotinaldehyde (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on complex heterocyclic building blocks, achieving robust analytical resolution becomes a significant challenge. 5-(Thiazolidin-3-yl)nicotinaldehyde (CAS No. 1713160-16-7) is a prime example of a structurally demanding intermediate. Featuring an electron-deficient pyridine ring, a reactive aldehyde, and a basic thiazolidine moiety, this compound defies standard reversed-phase chromatography.
This guide objectively evaluates stationary phase alternatives for the purity analysis of 5-(Thiazolidin-3-yl)nicotinaldehyde and provides a comprehensive, self-validating methodology aligned with the latest standards.
To develop a reliable purity method, we must first deconstruct the analyte's chemical behavior and establish the causality behind our chromatographic choices.
The Stationary Phase Challenge: At a typical acidic mobile phase pH (e.g., pH 2.7), the basic nitrogens in both the pyridine and thiazolidine rings are fully protonated. On a standard C18 column, these highly polar cations bypass the hydrophobic alkyl chains and interact directly with unendcapped, negatively charged silanols on the silica surface. This secondary ion-exchange interaction causes severe peak tailing and poor retention.
The Solvent Causality: The nicotinaldehyde core contains a highly reactive aldehyde group. Using Methanol (MeOH) as an organic modifier or sample diluent risks in-situ hemiacetal or acetal formation during the run, leading to split peaks and false impurity reporting. Therefore, Acetonitrile (MeCN) is strictly mandated to maintain analyte integrity.
The Detection Causality: Nicotinaldehyde derivatives exhibit strong
π→π∗
transitions. We select 260 nm as the detection wavelength, which provides optimal signal-to-noise ratios for pyridine-based aldehydes without capturing baseline drift from the organic gradient, as supported by steady-state kinetic analyses of[1].
Column Selection Logic
To overcome the limitations of C18, we evaluated two orthogonal retention mechanisms:
HILIC (Hydrophilic Interaction Liquid Chromatography): Partitions the polar analyte into a water-enriched layer on the silica surface.
Biphenyl: Provides dual retention. The biphenyl groups offer strong
π−π
electron interactions with the electron-deficient pyridine ring, while still maintaining hydrophobic retention.
Logical relationship between stationary phase chemistry and retention mechanisms for polar basic APIs.
Comparative Performance Data
We injected a 0.5 mg/mL standard of 5-(Thiazolidin-3-yl)nicotinaldehyde spiked with 0.1% of a known synthetic impurity (3-cyanopyridine) across the three column chemistries. The quantitative results are summarized below:
Chromatographic Parameter
Standard C18 (100 x 4.6mm)
HILIC (100 x 4.6mm)
Biphenyl (100 x 4.6mm)
Retention Time (min)
1.8 (Poor retention)
8.5 (Excessive retention)
4.2 (Optimal)
Tailing Factor (
Tf
)
2.4 (Severe tailing)
1.3 (Acceptable)
1.1 (Excellent)
Theoretical Plates (
N
)
< 2,000
~ 6,500
> 10,000
Resolution (
Rs
)
1.1 (Co-elution risk)
2.2 (Baseline separated)
3.5 (Robust separation)
Equilibration Time
Fast (~5 Column Volumes)
Slow (>20 Column Volumes)
Fast (~5 Column Volumes)
Conclusion: The Biphenyl column vastly outperforms standard C18 by utilizing
π−π
interactions to lock onto the pyridine ring, yielding sharp peaks and superior resolution without the long equilibration times required by HILIC.
The Optimized Biphenyl Protocol (Self-Validating System)
To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass a strict System Suitability Test (SST) that mathematically proves the instrument is fit for purpose on that specific day.
Step-by-Step Methodology
1. Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: Low pH ensures complete protonation of the basic nitrogens, locking the analyte into a single ionization state to prevent peak splitting.
Mobile Phase B (Organic): 0.1% Formic Acid in MS-grade Acetonitrile.
Diluent: Water:Acetonitrile (80:20, v/v).
2. Chromatographic Conditions
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
Detection: UV at 260 nm.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 6.0 min: 5% to 60% B
6.0 - 7.0 min: 60% to 95% B
7.0 - 8.5 min: 95% B (Wash)
8.6 - 12.0 min: 5% B (Re-equilibration)
3. System Suitability Testing (SST) - The Self-Validation Step
Inject the 100% target concentration standard (0.5 mg/mL) five consecutive times. The run is only valid if it meets the following criteria, adapted from standard [2]:
%RSD of Peak Area:≤
2.0%
Tailing Factor (
Tf
):≤
1.5
Theoretical Plates (
N
):≥
5,000
ICH Q2(R2) Method Validation Workflow
Once the optimized Biphenyl method passes SST, it must undergo formal validation. The recent overhaul of [3], effective June 2024, emphasizes a lifecycle and Quality-by-Design (QbD) approach.
Step-by-step analytical method validation workflow aligned with ICH Q2(R2) guidelines.
Validation Execution Parameters
Specificity: Inject the blank (diluent), 5-(Thiazolidin-3-yl)nicotinaldehyde standard, and a spiked sample containing known synthetic impurities. Acceptance: No blank interference at the analyte retention time; Peak purity angle < Peak purity threshold (via PDA detector).
Linearity and Range: Prepare standards at 6 levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification. Acceptance: Correlation coefficient (
R2
)
≥
0.999.
Accuracy (Spike Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels in triplicate (9 determinations total). Acceptance: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability): Inject six independent preparations of the sample at the 100% test concentration. Acceptance: %RSD of the assay value
≤
2.0%.
Robustness: Introduce deliberate, minor variations to the method (e.g., Flow rate
±
0.1 mL/min, Column Temp
±
2°C, Mobile Phase pH
±
0.2). Acceptance: SST criteria must still be met under all perturbed conditions.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]
French, J. B., et al. Characterization of Nicotinamidases: Steady State Kinetic Parameters, Classwide Inhibition by Nicotinaldehydes, and Catalytic Mechanism. Biochemistry - ACS Publications. Retrieved from[Link]
ResearchGate. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Retrieved from[Link]
Comparative Reactivity Guide: 5-(Thiazolidin-3-yl)nicotinaldehyde vs. 5-Bromonicotinaldehyde in Scaffold Functionalization
In the rational design of kinase inhibitors and complex heterocyclic therapeutics, the pyridine-3-carboxaldehyde (nicotinaldehyde) core is an indispensable building block. As a Senior Application Scientist, I frequently...
Author: BenchChem Technical Support Team. Date: April 2026
In the rational design of kinase inhibitors and complex heterocyclic therapeutics, the pyridine-3-carboxaldehyde (nicotinaldehyde) core is an indispensable building block. As a Senior Application Scientist, I frequently observe that the substitution at the C5 position fundamentally dictates the electronic landscape of the pyridine ring, thereby governing the reactivity of the C3-aldehyde.
This guide provides an objective, mechanistically grounded comparison between a classic electrophilic scaffold, 5-bromonicotinaldehyde , and an electron-rich tertiary amine derivative, 5-(Thiazolidin-3-yl)nicotinaldehyde .
Mechanistic & Electronic Divergence
The causality behind the divergent reactivity of these two building blocks lies in the electronic contributions of their respective C5 substituents.
5-Bromonicotinaldehyde: The bromine atom exerts a strong inductive electron-withdrawing effect (-I). This depletes electron density from the pyridine
π
-system, exacerbating the partial positive charge (
δ+
) on the C3-carbonyl carbon. Consequently, the aldehyde becomes highly electrophilic, making it an ideal substrate for rapid condensation with primary and secondary amines[1]. Furthermore, the C-Br bond serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions[2].
5-(Thiazolidin-3-yl)nicotinaldehyde: The thiazolidine ring is attached via its nitrogen atom to the C5 position. The lone pair on this tertiary amine participates in resonance donation (+M effect) into the pyridine ring. This influx of electron density significantly mitigates the electrophilicity of the C3-aldehyde. While this enhances the chemical stability of the molecule, it necessitates harsher conditions or Lewis acid activation to drive nucleophilic addition to the carbonyl. Additionally, the sulfur atom within the thiazolidine ring can act as a coordinating ligand, potentially poisoning transition metal catalysts if downstream cross-couplings are attempted.
Caption: Electronic effects of C5 substituents on C3-aldehyde reactivity in nicotinaldehyde cores.
Quantitative Comparison and Physical Properties
To facilitate reagent selection, the fundamental properties and generalized reactivity profiles are summarized below.
A robust synthetic protocol must be a self-validating system. The choice of reducing agent in reductive aminations must be precisely tailored to the electrophilicity of the aldehyde to prevent premature reduction to the alcohol.
Caption: Comparative synthetic workflows highlighting dual-reactivity vs. single-reactivity.
Protocol A: Mild Reductive Amination of 5-Bromonicotinaldehyde
Causality: Due to the high electrophilicity of the bromo-substituted aldehyde, weak reducing agents like Sodium triacetoxyborohydride (NaBH(OAc)₃) are sufficient. Stronger hydrides would prematurely reduce the highly active aldehyde to 5-bromo-3-pyridinemethanol before imine formation can occur[2].
Imine Formation: Dissolve 5-bromonicotinaldehyde (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0.1 M concentration. Stir at room temperature for 1–2 hours.
Validation Step: Monitor the disappearance of the aldehyde peak via LC-MS. Do not proceed to reduction until imine conversion is >95%.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 4–12 hours at room temperature.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromonicotinaldehyde Derivatives
Causality: The C-Br bond is primed for oxidative addition by Pd(0). Using a bidentate ligand like dppf ensures catalyst stability during the catalytic cycle, preventing premature precipitation of palladium black[2].
Setup: In a flame-dried Schlenk flask, combine the 5-bromonicotinaldehyde derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
Solvent & Degassing: Add a degassed mixture of 1,4-dioxane/H₂O (4:1, 0.1 M). Sparge with argon for 10 minutes.
Reaction: Heat to 90 °C for 3–5 hours.
Validation Step: The reaction color typically shifts from red/orange to dark brown/black as Pd black forms upon completion. Confirm via TLC.
Workup: Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate for subsequent chromatographic purification.
Protocol C: Lewis Acid-Mediated Reductive Amination of 5-(Thiazolidin-3-yl)nicotinaldehyde
Causality: The resonance-donating thiazolidine ring renders the aldehyde significantly less reactive. Titanium(IV) isopropoxide [Ti(OiPr)₄] is required as a Lewis acid to activate the carbonyl and drive the equilibrium of imine formation, followed by reduction with a stronger, more reactive hydride source like NaBH₄.
Activation & Condensation: Dissolve 5-(Thiazolidin-3-yl)nicotinaldehyde (1.0 equiv) and the amine (1.5 equiv) in anhydrous THF (0.1 M). Add Ti(OiPr)₄ (2.0 equiv). Stir at room temperature for 12 hours.
Validation Step: An aliquot quenched in water should show complete conversion to the imine/enamine intermediate by LC-MS.
Reduction: Cool the mixture to 0 °C. Add NaBH₄ (2.0 equiv) and slowly add anhydrous methanol (equal volume to THF) to solubilize the hydride. Stir for 2 hours.
Workup: Quench by adding 1M aqueous NaOH to precipitate titanium salts as a white, filterable solid. Filter the slurry through Celite, wash with ethyl acetate, and concentrate the organic filtrate.
References
BenchChem. "An In-depth Technical Guide to 5-Bromonicotinaldehyde: Chemical Properties, Structure, and Applications.
National Institutes of Health (PMC). "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.
Mass Spectrometry Fragmentation Patterns of 5-(Thiazolidin-3-yl)nicotinaldehyde: A Comparative Analytical Guide
In the landscape of preclinical drug development, the precise structural elucidation of heterocyclic pharmacophores is non-negotiable. 5-(Thiazolidin-3-yl)nicotinaldehyde —a compound featuring both a reactive formyl-pyri...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of preclinical drug development, the precise structural elucidation of heterocyclic pharmacophores is non-negotiable. 5-(Thiazolidin-3-yl)nicotinaldehyde —a compound featuring both a reactive formyl-pyridine core and a sulfur-containing thiazolidine ring—presents unique analytical challenges.
This guide objectively compares the high-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) performance of this compound against its structural isomers and analogs. By understanding the thermodynamic and kinetic drivers of its fragmentation, researchers can build robust, self-validating analytical workflows for isomer differentiation.
Section 1: Mechanistic Causality of Fragmentation
The ESI-MS/MS fragmentation of 5-(Thiazolidin-3-yl)nicotinaldehyde (Protonated precursor
[M+H]+
at m/z 195.0592) is governed by two primary, competing pathways. Understanding the causality behind these cleavages is critical for accurate spectral interpretation.
Pathway A: Formyl Group Cleavage (Thermodynamic Control)
The nicotinaldehyde (3-formylpyridine) moiety exhibits a thermodynamically driven neutral loss of carbon monoxide (CO, -28 Da). Unlike 2-formylpyridines, which kinetically favor the loss of formaldehyde (CH₂O, -30 Da) due to hydrogen-transfer proximity effects with the nitrogen lone pair, the 3-position strictly dictates CO expulsion to form a highly stable protonated pyridine cation at m/z 167.0643[1].
Pathway B: Thiazolidine Ring Contraction (Collision-Induced Dissociation)
The saturated 5-membered thiazolidine ring is highly susceptible to collision-induced dissociation (CID). The cleavage of the C-S and C-N bonds results in the characteristic expulsion of thioformaldehyde (CH₂S, -46 Da) or hydrogen sulfide (H₂S, -34 Da). The -46 Da neutral loss acts as a definitive diagnostic marker for the intact thiazolidine ring[2],[3].
ESI-MS/MS Fragmentation Pathway of 5-(Thiazolidin-3-yl)nicotinaldehyde.
Section 2: Comparative Performance and Analog Differentiation
To validate analytical specificity, we must compare the target compound's fragmentation performance against alternative structures commonly encountered in medicinal chemistry pipelines:
Positional Isomer: 5-(Thiazolidin-3-yl)picolinaldehyde (A 2-formylpyridine derivative).
Structural Analog: 5-(Piperidin-1-yl)nicotinaldehyde (Substituting the thiazolidine with a piperidine ring).
Table 1: High-Resolution MS/MS Fragment Ions of the Target Compound
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Mass Error
Structural Assignment
195.0592
167.0643
27.9949 (CO)
< 2.0 ppm
[M+H−CO]+
195.0592
149.0712
45.9880 (CH₂S)
< 2.0 ppm
[M+H−CH2S]+
195.0592
121.0763
73.9829
< 2.0 ppm
[M+H−CO−CH2S]+
Table 2: Comparative MS/MS Performance vs. Alternatives
Compound
Formyl Position
Heterocycle
Primary Neutral Loss
Secondary Neutral Loss
Differentiation Marker
5-(Thiazolidin-3-yl)nicotinaldehyde
C-3
Thiazolidine
-28 Da (CO)
-46 Da (CH₂S)
m/z 149.07, m/z 121.07
5-(Thiazolidin-3-yl)picolinaldehyde
C-2
Thiazolidine
-30 Da (CH₂O)
-46 Da (CH₂S)
m/z 165.05 (
[M+H−CH2O]+
)
5-(Piperidin-1-yl)nicotinaldehyde
C-3
Piperidine
-28 Da (CO)
-85 Da (C₅H₁₁N)
Absence of -46 Da loss
Analytical Insight: The data demonstrates that HRMS can unequivocally differentiate these alternatives. The positional isomer is flagged by a -30 Da neutral loss[1], while the piperidine analog completely lacks the sulfur-specific signatures, instead showing hydrocarbon losses, which is critical for accurate aldehyde profiling in complex matrices.
Section 3: Self-Validating Experimental Protocol for HR-LC-MS/MS
Trustworthiness in mass spectrometry requires that every protocol acts as a self-validating system. The following methodology incorporates continuous internal checks to ensure data integrity.
Step 1: Sample Preparation & System Suitability
Action: Prepare a 1.0 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid ensures complete protonation of the pyridine nitrogen, maximizing ESI+ signal intensity.
Validation Check: Spike the sample with 100 ng/mL of a deuterated internal standard (e.g., Nicotinaldehyde-d4). Monitor the heavy/light isotopic ratio to detect and correct for matrix-induced ionization suppression.
Step 2: UHPLC Chromatographic Separation
Action: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a 10-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).
Causality: The gradient efficiently resolves the target compound from highly polar degradation products (e.g., oxidized thiazolidine species).
Validation Check: Continuously monitor the void volume (
t0
). Ensure the peak asymmetry factor (
As
) of the target analyte remains between 0.9 and 1.2 to confirm column health.
Step 3: Q-TOF MS/MS Acquisition
Action: Operate the Q-TOF in Positive ESI mode with a capillary voltage of 3.5 kV. Apply a ramped Collision Energy (CE) of 15–35 eV.
Causality: Ramping the CE ensures that both kinetically fragile bonds (yielding the -46 Da CH₂S loss) and thermodynamically stable core structures (yielding the -28 Da CO loss) are captured in a single composite MS/MS spectrum.
Validation Check: Utilize an automated lock-mass infusion sprayer (e.g., Leucine Enkephalin, m/z 556.2771) to correct time-of-flight drift in real-time, maintaining a strict sub-2 ppm mass accuracy threshold.
[2] Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct. Chemical Research in Toxicology (ACS Publications).[Link]
[3] Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Chemical Science (RSC).[Link]
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites (MDPI).[Link]
[1] UV photodissociation action spectra of protonated formylpyridines. The Journal of Chemical Physics (AIP Publishing).[Link]
A Comparative Guide to Pyridine Carboxaldehydes: Benchmarking 5-(Thiazolidin-3-yl)nicotinaldehyde
Introduction: The Pyridine Carboxaldehyde Scaffold In the landscape of medicinal chemistry and drug development, pyridine-based molecules represent a "privileged scaffold," consistently appearing in a vast array of clini...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyridine Carboxaldehyde Scaffold
In the landscape of medicinal chemistry and drug development, pyridine-based molecules represent a "privileged scaffold," consistently appearing in a vast array of clinically significant agents.[1] Their isosteric relationship with benzene, coupled with the nitrogen heteroatom's ability to act as a hydrogen bond acceptor and modulate physicochemical properties, makes them indispensable building blocks.[1] Among these, pyridine carboxaldehydes are particularly valuable intermediates due to the reactivity of the aldehyde group, which serves as a versatile handle for constructing more complex molecular architectures.[2][3] These compounds are foundational to the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][3]
This guide provides an in-depth comparison of the canonical pyridine carboxaldehyde isomers—picolinaldehyde (2-isomer), nicotinaldehyde (3-isomer), and isonicotinaldehyde (4-isomer)—and introduces a novel, substituted derivative: 5-(Thiazolidin-3-yl)nicotinaldehyde. As this specific derivative is not widely documented, we present a robust, proposed synthetic pathway and benchmark its anticipated reactivity and properties against its well-established counterparts. This analysis is designed to offer researchers and drug development professionals both a comprehensive reference for the common isomers and a scientifically grounded blueprint for exploring new chemical space.
Profiling the Benchmarks: The Isomers of Pyridine Carboxaldehyde
The position of the formyl group on the pyridine ring dramatically influences the electronic properties, reactivity, and physical characteristics of the molecule. This positional isomerism is the primary determinant of their utility in different synthetic contexts.
2-Pyridinecarboxaldehyde (Picolinaldehyde)
Characterized by the aldehyde group at the C2 position, adjacent to the nitrogen atom, picolinaldehyde exhibits unique chemical behavior. The proximity of the nitrogen lone pair can influence the aldehyde's conformation and reactivity. It is a yellow liquid, readily soluble in water, and serves as a precursor for various ligands and pharmaceutical agents.[2][4]
3-Pyridinecarboxaldehyde (Nicotinaldehyde)
With the formyl group at the C3 (meta) position, nicotinaldehyde is perhaps the most widely utilized isomer.[3][5][6] The electronic influence of the ring nitrogen is less direct compared to the 2- and 4-isomers, resulting in reactivity that more closely resembles that of benzaldehyde, though still modulated by the overall electron-deficient nature of the pyridine ring.[5] It is a key intermediate in the synthesis of neonicotinoid insecticides and various drug candidates.[3][7]
4-Pyridinecarboxaldehyde (Isonicotinaldehyde)
In this isomer, the aldehyde is at the C4 (para) position, placing it in direct electronic communication with the nitrogen atom through the π-system. This conjugation significantly impacts the electrophilicity of the carbonyl carbon.[8] Isonicotinaldehyde is a valuable building block for creating compounds with therapeutic potential against diseases like idiopathic pulmonary fibrosis and malaria.
Comparative Physicochemical Properties
The fundamental properties of these isomers are summarized below. Understanding these differences is critical for selecting the appropriate starting material and designing reaction conditions.
This guide introduces 5-(Thiazolidin-3-yl)nicotinaldehyde as a novel synthetic target. The structure combines the nicotinaldehyde framework with a five-membered thiazolidine ring. The thiazolidine moiety itself is a crucial pharmacophore found in a wide range of bioactive compounds, known to confer properties such as antimicrobial, anti-inflammatory, and anticancer activity.[9] The rationale for this design is to merge the established utility of the pyridine aldehyde scaffold with the biological potential of the thiazolidine ring, creating a novel building block for drug discovery.
The nitrogen atom of the thiazolidine ring, directly attached to the C5 position of the pyridine, is expected to act as a strong electron-donating group via resonance. This will significantly alter the electronic landscape of the pyridine ring compared to the parent nicotinaldehyde, with predictable consequences for the reactivity of the aldehyde at the C3 position.
Proposed Synthesis and Experimental Design
The absence of a documented synthesis for 5-(Thiazolidin-3-yl)nicotinaldehyde necessitates a proposed pathway grounded in established chemical principles. The most logical and robust approach involves the formation of the thiazolidine ring via the condensation of an aldehyde with an aminothiol, a well-documented and reliable transformation.[10]
Our proposed synthesis begins with a commercially available precursor, 5-bromonicotinaldehyde, and proceeds through a key Buchwald-Hartwig amination step.
Proposed synthetic routes to the target compound.
Rationale for Experimental Choices
Starting Material: 5-Bromonicotinaldehyde is chosen as it is commercially available and the carbon-bromine bond is highly suitable for palladium-catalyzed cross-coupling reactions. An alternative, 5-fluoronicotinaldehyde, could be used for nucleophilic aromatic substitution (SNAr), which may be a more cost-effective, metal-free option.
Coupling Partner: Thiazolidine is the direct precursor for the desired substituent.
Catalyst System: The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds. A standard system would involve a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or a biarylphosphine) with a base like sodium tert-butoxide. This system is chosen for its high functional group tolerance, which is critical given the presence of the reactive aldehyde.[11]
Detailed Experimental Protocol: Synthesis of 5-(Thiazolidin-3-yl)nicotinaldehyde
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu.
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous toluene, followed by 5-bromonicotinaldehyde and thiazolidine via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the final product.
Benchmarking Performance: A Comparative Analysis
Chemical Reactivity
The reactivity of the aldehyde group is paramount to the utility of these scaffolds. It is governed by the electrophilicity of the carbonyl carbon, which is directly influenced by the electronic effects of the pyridine ring and its substituents.
A key benchmark for aldehyde reactivity is the equilibrium of hydrate formation in an aqueous medium. Highly electrophilic aldehydes will favor the hydrated gem-diol form.[1][8]
Predicted reactivity based on electronic effects.
4-Pyridinecarboxaldehyde: The aldehyde at the para position is strongly influenced by the electron-withdrawing nature of the pyridine nitrogen, leading to a more electrophilic carbonyl and higher levels of hydrate formation in solution.[8]
2-Pyridinecarboxaldehyde: Similar to the 4-isomer, it is highly activated. The proximity of the nitrogen can also lead to intramolecular hydrogen bonding, which can stabilize intermediates in reactions like imine formation.[1][8]
3-Pyridinecarboxaldehyde: This isomer serves as a baseline. The aldehyde is less directly affected by the nitrogen's inductive and resonance effects, resulting in moderate electrophilicity.
5-(Thiazolidin-3-yl)nicotinaldehyde (Predicted): The thiazolidine substituent is a potent electron-donating group. The nitrogen lone pair can donate electron density into the pyridine ring, significantly reducing the electrophilicity of the aldehyde at the C3 position. We predict this compound will be the least reactive of the four towards nucleophilic attack and will exhibit the lowest equilibrium concentration of its hydrate form. This reduced reactivity could be advantageous in multi-step syntheses where chemoselectivity is required.
Protocol: Comparative Knoevenagel Condensation
To experimentally validate these predicted differences in reactivity, a standard Knoevenagel condensation with an active methylene compound like malononitrile can be performed. The reaction rate would serve as a direct measure of the aldehyde's electrophilicity.
Procedure:
Set up four parallel reactions, one for each pyridine carboxaldehyde isomer.
In each flask, dissolve the respective aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
Add a catalytic amount of a mild base, such as piperidine (0.1 mmol).
Stir the reactions at room temperature.
Monitor the rate of product formation by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by HPLC or GC-MS.
The expected order of reaction completion would be: 4-isomer ≈ 2-isomer > 3-isomer > 5-(Thiazolidin-3-yl) derivative.
Conclusion and Future Outlook
The foundational pyridine carboxaldehydes—picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde—each offer a distinct profile of reactivity and physical properties dictated by the position of the formyl group. This guide has benchmarked these key intermediates and introduced 5-(Thiazolidin-3-yl)nicotinaldehyde as a novel, synthetically accessible derivative.
Our analysis predicts that the electron-donating thiazolidine substituent will significantly decrease the electrophilicity of the aldehyde, rendering it less reactive than its parent compound, nicotinaldehyde. This modulation of reactivity, combined with the inherent biological relevance of the thiazolidine scaffold, positions this new molecule as a promising and versatile building block. The detailed synthetic protocol provided herein offers a clear and robust pathway for its preparation, inviting researchers to explore its potential in developing next-generation therapeutics and functional materials.
References
Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. (2024). Vertex AI Search.
Pyridine-3-carbaldehyde. (n.d.). Grokipedia.
Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). (n.d.). Cheméo.
Kurma, S. H., et al. (2021). Synthesis and biological activities of nicotinaldehyde based azlactones.
Sotomayor, L., et al. (1995). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed.
Troubleshooting common issues in nicotinaldehyde synthesis. (2025). Benchchem.
Process for the preparation of nicotinaldehydes. (2009).
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). MDPI.
Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). Beilstein Journals.
Nicotinaldehyde | CAS#:500-22-1. (2025). Chemsrc.
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). PMC.
Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. (n.d.). JOCPR.
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
3-Nicotinaldehyde. (2024). ChemBK.
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019).
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC.
Reaction of an aldehyde with cysteine can result, among others, in... (2015).
Pyridine-3-carbaldehyde. (n.d.). Wikipedia.
Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. (2020). Organic Chemistry Frontiers (RSC Publishing).
Enzyme-independent catabolism of cysteine with pyridoxal-5′-phosph
Reaction of aminoacetonitrile with cysteine. (2018).
Spectroscopic Comparison of Thiazolidine Derivatives in Organic Synthesis: A Practical Guide to TZD and Rhodanine Scaffolds
Thiazolidine derivatives, particularly thiazolidine-2,4-dione (TZD) and rhodanine (2-thioxo-4-thiazolidinone) , are privileged scaffolds in medicinal chemistry, widely utilized in the development of antidiabetic (PPAR-γ...
Author: BenchChem Technical Support Team. Date: April 2026
Thiazolidine derivatives, particularly thiazolidine-2,4-dione (TZD) and rhodanine (2-thioxo-4-thiazolidinone) , are privileged scaffolds in medicinal chemistry, widely utilized in the development of antidiabetic (PPAR-γ agonists), antimicrobial, and anticancer agents. In organic synthesis, the functionalization of these heterocycles predominantly occurs at the highly reactive C5 methylene position via the Knoevenagel condensation.
This guide provides an in-depth, objective comparison of the spectroscopic signatures (NMR, IR, and MS) of TZD and rhodanine scaffolds, alongside a self-validating experimental protocol for synthesizing their 5-arylidene derivatives.
Mechanistic Overview: The Knoevenagel Condensation
The functionalization of TZD and rhodanine relies on the inherent acidity of the C5 protons. In TZD, these protons are flanked by two electron-withdrawing carbonyl groups, while in rhodanine, they are adjacent to a carbonyl and a highly polarizable thiocarbonyl group.
When treated with a mild base (e.g., piperidine or sodium acetate), the C5 position is deprotonated to form a resonance-stabilized enolate. This nucleophile attacks an aromatic aldehyde, forming an aldol-type intermediate that rapidly dehydrates via an E1cB mechanism to yield a highly conjugated 5-arylidene derivative [2].
Thermodynamically, the reaction almost exclusively yields the Z-isomer . This causality is driven by steric hindrance: the bulky aryl group positions itself away from the carbonyl group at C4, minimizing steric clash and maximizing orbital overlap for extended
π
-conjugation.
Fig 1. Workflow and mechanistic pathway of the Knoevenagel condensation of thiazolidines.
Spectroscopic Signatures & Comparative Analysis
Accurate characterization of thiazolidine derivatives requires cross-referencing multiple spectroscopic modalities. The transition from an
sp3
hybridized C5 methylene to an
sp2
hybridized exocyclic double bond drastically alters the electronic environment, providing clear diagnostic markers for reaction completion [1].
Nuclear Magnetic Resonance (NMR)
Starting Materials : Unsubstituted TZD exhibits a sharp singlet integrating to 2 protons at ~4.00–4.10 ppm (
1
H-NMR), corresponding to the active C5 methylene group [1]. In rhodanine, the deshielding effect of the thiocarbonyl pushes this singlet slightly downfield to ~4.10–4.30 ppm .
5-Arylidene Products : Upon successful condensation, the C5 methylene singlet completely disappears. A new vinylic proton (
CH=C
) emerges as a sharp singlet in the downfield region (7.60–8.00 ppm ). The precise chemical shift of this vinylic proton is a reliable indicator of the Z-configuration; the strong deshielding effect of the adjacent C4 carbonyl group pulls the vinylic proton further downfield than would be observed in the E-isomer.
13
C-NMR : Rhodanine derivatives are easily distinguished from TZD by the presence of a characteristic thiocarbonyl (
C=S
) carbon peak at ~193–200 ppm , whereas TZD carbonyls typically resonate between 167–175 ppm [1].
Infrared Spectroscopy (IR) & Mass Spectrometry (MS)
IR : TZD derivatives display two distinct
C=O
stretching bands (typically ~1750 cm
−1
and ~1690 cm
−1
). Rhodanine displays only one
C=O
stretch (~1700–1730 cm
−1
) but features highly diagnostic
C=S
stretching vibrations in the fingerprint region (~1150–1200 cm
−1
and ~1050 cm
−1
).
MS : In electrospray ionization (ESI) negative mode, both scaffolds readily form
[M−H]−
ions due to the acidic imide nitrogen. Fragmentation patterns differ: TZD derivatives characteristically lose carbon monoxide (-28 Da), whereas rhodanine derivatives often exhibit the loss of a carbon monosulfide neutral fragment (-44 Da) [2].
Quantitative Data Comparison Table
Spectroscopic Feature
Thiazolidine-2,4-dione (TZD)
Rhodanine (2-Thioxo-4-thiazolidinone)
5-Arylidene-TZD
5-Arylidene-Rhodanine
1
H-NMR: C5 Methylene
Singlet, ~4.00–4.10 ppm (2H)
Singlet, ~4.10–4.30 ppm (2H)
Absent
Absent
1
H-NMR: Vinylic (
CH=C
)
Absent
Absent
Singlet, ~7.70–8.00 ppm (1H)
Singlet, ~7.60–7.90 ppm (1H)
1
H-NMR: N-H Proton
Broad singlet, ~12.0–12.5 ppm
Broad singlet, ~13.0–13.5 ppm
Broad singlet, ~12.4–12.6 ppm
Broad singlet, ~13.5–13.8 ppm
13
C-NMR:
C=O
/
C=S
~173 ppm (C4), ~171 ppm (C2)
~175 ppm (C4), ~195–200 ppm (C2=S)
~167 ppm (C4), ~168 ppm (C2)
~169 ppm (C4), ~193–195 ppm (C2=S)
IR:
C=O
Stretch
~1750, ~1690 cm
−1
~1700–1730 cm
−1
~1740, ~1680 cm
−1
~1710 cm
−1
IR:
C=S
Stretch
Absent
~1150–1200, ~1050 cm
−1
Absent
~1180, ~1060 cm
−1
Mass Spec (Collision)
Loss of CO (-28 Da)
Loss of CS (-44 Da)
Loss of CO (-28 Da)
Loss of CS (-44 Da)
Self-Validating Experimental Protocol
To ensure reproducibility and scientific rigor, the following protocol for the synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione is designed as a self-validating system. Each step includes specific causality and analytical checkpoints to prevent the propagation of errors [2].
Phase 1: Reaction Assembly
Reagents : In a 50 mL round-bottom flask, suspend 2,4-thiazolidinedione (1.17 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in 15 mL of absolute ethanol.
Causality: Piperidine acts as a base to deprotonate the C5 methylene. Ethanol is chosen as the solvent because the highly conjugated product is typically insoluble in cold ethanol, driving the reaction forward via precipitation.
Phase 2: Execution & In-Process Monitoring
Reflux : Attach a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 4–6 hours.
TLC Checkpoint : After 4 hours, sample the reaction. Run a TLC (Hexane:Ethyl Acetate, 7:3).
Validation: The starting aldehyde is UV-active but the TZD is faintly active. The product will appear as a new, intensely UV-active spot at a lower
Rf
value due to the highly conjugated arylidene system and the polar imide group. If the aldehyde spot persists, continue refluxing.
Phase 3: Workup & Purification
Precipitation : Once TLC indicates consumption of the aldehyde, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
Filtration : Filter the resulting heavy yellow precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted starting materials and piperidine residues.
Drying : Dry the solid under a vacuum to afford the crude product. Recrystallize from glacial acetic acid or ethanol if high analytical purity is required.
Phase 4: Spectroscopic Validation (The "Go/No-Go" Gate)
Before proceeding to biological assays or further N-alkylation, the product must pass the following spectroscopic validations:
Failure State : If the
1
H-NMR spectrum (in DMSO-
d6
) shows a singlet at ~4.10 ppm, unreacted TZD is present. The product requires further washing or recrystallization.
Success State : The
1
H-NMR spectrum must show a distinct singlet integrating to 1H at ~7.85 ppm (the vinylic proton), an AA'BB' splitting pattern in the aromatic region (due to the para-substituted chlorine), and a broad singlet at ~12.6 ppm (the imide N-H).
Sonawane LV, Bari SB. Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry. 2011; 5: 68-74.[Link]
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Retrosynthesis Analysis
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Route proposals generated from BenchChem retrosynthesis models.